molecular formula C22H14BrN B13360391 7-Bromo-11-phenyl-11H-benzo[a]carbazole

7-Bromo-11-phenyl-11H-benzo[a]carbazole

Cat. No.: B13360391
M. Wt: 372.3 g/mol
InChI Key: BHFMPSXWPJTHGG-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Nitrogen Heterocycles (PANHs) in Chemical Science

Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are a class of organic molecules characterized by the fusion of multiple aromatic rings, where at least one carbon atom is replaced by a nitrogen atom. nasa.gov This incorporation of nitrogen into a polycyclic aromatic hydrocarbon (PAH) framework imparts distinct chemical and physical properties. researchgate.net PANHs are of significant interest in diverse scientific fields, from materials science to environmental chemistry. researchgate.net

These compounds are broadly classified into nonbasic and basic categories. researchgate.net The nitrogen atom in PANHs can introduce polarity and the capacity for hydrogen bonding, which can influence their solubility and intermolecular interactions. nasa.govresearchgate.net In nature, PANH structures are found in biologically crucial molecules such as nucleobases, quinoline, and indole (B1671886). nasa.govlibretexts.org The study of PANHs is also relevant in astrophysics, as they have been detected in meteorite extracts and are thought to be present in the interstellar medium. nasa.gov

Academic Context of Benzocarbazoles in Contemporary Research

Benzocarbazoles are a specific subgroup of PANHs that feature a carbazole (B46965) nucleus fused with a benzene (B151609) ring. This structural motif has attracted considerable attention from the research community due to the versatile properties exhibited by its derivatives. nih.govnih.gov In contemporary research, benzocarbazoles are recognized as important scaffolds in the development of functional organic materials. nih.gov

The electronic and photophysical properties of benzocarbazoles can be fine-tuned by introducing various substituents at different positions on the molecular framework. nih.gov This tunability makes them attractive candidates for applications in organic electronics, where they have been investigated as components of organic light-emitting diodes (OLEDs). chiralen.com Furthermore, carbazole-containing compounds have been explored for their potential in medicinal chemistry. nih.govnih.gov The synthesis of novel benzocarbazole derivatives remains an active area of research, with chemists developing new methodologies to construct these complex heterocyclic systems. nih.gov

Structural Elucidation and Naming Convention for 7-Bromo-11-phenyl-11H-benzo[a]carbazole

The chemical structure of this compound is defined by a specific arrangement of its constituent atoms. The core of the molecule is an 11H-benzo[a]carbazole framework. This indicates a carbazole system fused with a benzene ring in a linear or "angular" fashion, designated by "[a]". The "11H" specifies the position of the hydrogen atom on the nitrogen of the carbazole ring system.

Following the standardized IUPAC nomenclature for fused-ring systems, the atoms are numbered to provide unambiguous identification of substituent positions. In this compound:

A bromo group (Br) is attached at position 7.

A phenyl group (a benzene ring as a substituent) is attached to the nitrogen atom at position 11.

This systematic naming precisely describes the molecule's architecture, allowing for its unequivocal identification.

Below is a data table summarizing key identifiers for this compound.

IdentifierValue
Compound Name This compound
CAS Number 1686100-27-5 chiralen.com
Molecular Formula C22H14BrN
Molecular Weight 372.3 g/mol nih.gov
Core Structure 11H-Benzo[a]carbazole nist.gov

Scope and Academic Relevance of the Research Outline

The bromine atom provides a reactive site for further chemical modifications through cross-coupling reactions, making the compound a versatile building block for the synthesis of more complex molecules. The phenyl group on the nitrogen atom can affect the molecule's solubility, thermal stability, and electronic characteristics. Investigating this specific compound contributes to the fundamental understanding of structure-property relationships in PANHs and supports the rational design of new materials with tailored functionalities for electronic applications. chiralen.comtcichemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H14BrN

Molecular Weight

372.3 g/mol

IUPAC Name

7-bromo-11-phenylbenzo[a]carbazole

InChI

InChI=1S/C22H14BrN/c23-19-11-6-12-20-21(19)18-14-13-15-7-4-5-10-17(15)22(18)24(20)16-8-2-1-3-9-16/h1-14H

InChI Key

BHFMPSXWPJTHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=C2C5=CC=CC=C5C=C4)C(=CC=C3)Br

Origin of Product

United States

Chemical Reactivity and Derivatization of 7 Bromo 11 Phenyl 11h Benzo a Carbazole

Functionalization at Bromine Site (C7)

The bromine atom at the C7 position of the benzo[a]carbazole core represents a primary site for synthetic modification, offering a versatile handle for the introduction of new functional groups through various established chemical reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituted C7 position of 7-Bromo-11-phenyl-11H-benzo[a]carbazole is an ideal electrophilic partner for such transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromo-benzocarbazole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C7 position. While specific examples for this exact substrate are not documented, the Suzuki-Miyaura reaction is widely applied to bromo-substituted carbazole (B46965) systems. nih.gov

Sonogashira Coupling: The Sonogashira reaction would facilitate the formation of a carbon-carbon triple bond by coupling the bromo-benzocarbazole with a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. This would be a direct method to introduce alkynyl moieties at the C7 position, which can be further functionalized.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond by coupling the bromo-benzocarbazole with a primary or secondary amine. This is a key method for the synthesis of arylamines and would enable the introduction of various amino groups at the C7 position, which are important pharmacophores and functional groups in materials science.

Table 1: Potential Cross-Coupling Reactions at the C7 Position

Reaction Name Coupling Partner Potential Product
Suzuki-Miyaura Arylboronic acid 7-Aryl-11-phenyl-11H-benzo[a]carbazole
Sonogashira Terminal alkyne 7-Alkynyl-11-phenyl-11H-benzo[a]carbazole

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) of the bromine at C7 is generally challenging on electron-rich aromatic systems like the benzo[a]carbazole core. Such reactions typically require the presence of strong electron-withdrawing groups ortho or para to the leaving group to activate the ring towards nucleophilic attack. In the absence of such activating groups on the this compound, harsh reaction conditions would likely be necessary, and the feasibility of such a transformation remains to be experimentally verified for this specific compound.

Functionalization of the Phenyl Group at N11

The N-phenyl group offers another avenue for the derivatization of the parent molecule. The reactivity of this phenyl ring can be manipulated through either electrophilic aromatic substitution or directed metalation strategies.

Electrophilic Aromatic Substitution on the Phenyl Ring

The N-phenyl group can potentially undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The nitrogen of the carbazole ring is generally considered to be electron-donating, which would activate the attached phenyl ring towards electrophilic attack, primarily at the ortho and para positions. However, the bulky benzo[a]carbazole moiety might sterically hinder the ortho positions, potentially favoring substitution at the para position. The specific directing effects and reactivity would need to be determined experimentally.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting lithiated species can then be quenched with various electrophiles. For 11-phenyl-11H-benzo[a]carbazole, the carbazole nitrogen itself could potentially act as a directing group, although its efficacy in directing the metalation of the N-phenyl ring is not well-documented and would likely compete with metalation on the benzocarbazole core itself.

Functionalization of the Benzocarbazole Core (beyond C7)

Beyond the bromine at C7, the benzo[a]carbazole core possesses several other C-H bonds that could be targeted for functionalization. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation/functionalization, have emerged as powerful tools for the direct modification of such inert bonds. chim.it

The regioselectivity of C-H functionalization on the benzo[a]carbazole core would be influenced by several factors, including the electronic properties of the different positions and the directing ability of the N-phenyl group or other existing substituents. Research on the C-H functionalization of simpler carbazole systems has shown that various positions can be targeted depending on the catalyst and directing group employed. chim.it The application of these methods to this compound could provide access to a wide array of novel derivatives with tailored electronic and steric properties. However, specific studies on this substrate are currently lacking.

Site-Selective C-H Functionalization

The benzo[a]carbazole core possesses several C-H bonds that can be selectively functionalized to introduce new chemical moieties, thereby tuning the molecule's electronic and steric properties. The regioselectivity of these reactions is dictated by the electronic nature of the carbazole ring system and the directing effects of the existing substituents.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of carbazole derivatives. chim.it In the case of this compound, the positions most susceptible to electrophilic attack are generally the C-5 and C-6 positions of the carbazole nucleus, which are electronically activated by the nitrogen atom. However, the presence of the bulky N-phenyl group can sterically hinder access to the C-10 position.

Recent advancements in palladium-catalyzed C-H alkylation and acylation of carbazoles, assisted by transient directing groups like norbornene, have enabled functionalization at the C1 position, which is typically difficult to access. nih.gov While not specifically demonstrated on this compound, this methodology suggests a potential pathway for selective modification at positions ortho to the nitrogen atom. The directing group temporarily coordinates to the palladium catalyst and the nitrogen atom of the carbazole, facilitating the activation of a nearby C-H bond.

The bromine atom at the C-7 position can also influence the regioselectivity of C-H functionalization. Its electron-withdrawing inductive effect can deactivate the benzo ring to some extent, while its ability to participate in halogen bonding might be exploited for directing certain catalysts. Furthermore, the bromine atom itself serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, alkyl, and amino groups at this position. nih.govmdpi.comresearchgate.netorgsyn.orgnih.gov

Table 1: Potential Sites for C-H Functionalization and Cross-Coupling

PositionPotential Reaction TypeDirecting Influence
C-5, C-6Electrophilic Aromatic SubstitutionNitrogen atom activation
C-1, C-10Directed C-H FunctionalizationN-phenyl group (potential for ortho-metalation)
C-7Cross-Coupling ReactionsBromine atom

Annulation and Fused Ring System Formation

The synthesis of benzo[a]carbazole derivatives can be achieved through intramolecular cyclization reactions. nih.govrsc.orgrsc.org For instance, the Brønsted acid-catalyzed intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) scaffolds provides a route to substituted benzo[a]carbazoles. nih.govrsc.orgrsc.org This approach highlights the possibility of constructing the core ring system with pre-installed functional groups.

Starting from this compound, the formation of additional fused rings can be envisioned through reactions that leverage both the existing C-H bonds and the reactive bromine atom. Intramolecular Heck reactions, for example, could be employed if a suitable olefinic side chain is introduced at a position adjacent to the bromine, leading to the formation of a new carbocyclic ring.

Furthermore, annulation strategies involving the C-H bonds of the benzo[a]carbazole core are plausible. For instance, rhodium(III)-catalyzed oxidative annulation of 7-azaindoles with alkynes proceeds via a double C-H activation, suggesting that similar transformations could be applied to benzo[a]carbazoles to construct more complex polycyclic aromatic systems. researchgate.net The regioselectivity of such annulation reactions would be a critical aspect to control, likely influenced by the steric and electronic environment of the various C-H bonds.

Reaction Pathways and Mechanisms with External Reagents

Oxidation and Reduction Chemistry

The extended π-system of this compound makes it susceptible to both oxidation and reduction reactions. The electrochemical properties of carbazole-containing polymers have been studied, revealing that they can undergo reversible oxidation processes. researchgate.netrsc.org By analogy, this compound is expected to exhibit similar behavior.

Oxidation would likely occur on the electron-rich carbazole nucleus, leading to the formation of a radical cation. The stability of this radical cation would be influenced by the delocalization of the unpaired electron over the entire aromatic system. The N-phenyl group and the bromine atom would also modulate the oxidation potential. The N-phenyl group, depending on its substitution, can either donate or withdraw electron density, while the bromine atom is generally electron-withdrawing.

Reduction of the benzo[a]carbazole core is also a possibility, potentially leading to partially or fully saturated ring systems. Catalytic hydrogenation is a common method for such transformations. The conditions of the hydrogenation (catalyst, pressure, temperature) would determine the extent of reduction.

Cycloaddition Reactions

The aromatic rings of this compound are generally not highly reactive in traditional cycloaddition reactions like the Diels-Alder reaction under normal conditions due to their aromatic stability. However, under specific circumstances, they can participate in such transformations. For instance, the dehydro-Diels-Alder reaction of ynamides has been utilized for the synthesis of carbazoles and benzannulated carbazoles. researchgate.net

The reactivity of the benzo[a]carbazole system in cycloadditions could be enhanced by making the system more electron-deficient. The presence of the electron-withdrawing bromine atom at the C-7 position slightly increases the dienophilic character of the adjacent double bonds. Reactions with highly reactive dienophiles or under forcing conditions might lead to cycloaddition products. Furthermore, the generation of a benzyne (B1209423) intermediate from a suitably substituted derivative of this compound could lead to [4+2] or [2+2] cycloaddition reactions. nih.gov

Applications in Materials Science and Engineering

Organic Electronics and Optoelectronics

The field of organic electronics has seen significant advancements through the development of novel materials with tailored properties. 7-Bromo-11-phenyl-11H-benzo[a]carbazole has been identified as a promising candidate for several key components in organic electronic and optoelectronic devices.

Carbazole (B46965) derivatives are well-regarded for their potential as hole-transporting materials in solar cell technologies. mdpi.com These materials play a crucial role in extracting and transporting positive charge carriers (holes) from the light-absorbing layer to the electrode, a critical process for efficient solar energy conversion. The suitability of carbazole-based compounds for this function is attributed to their high hole mobility and adaptable electrical properties. mdpi.com

While specific research on this compound as a hole transport material in perovskite and dye-sensitized solar cells is still emerging, the broader family of carbazole derivatives has shown significant promise. For instance, various carbazole-based polymers and small molecules have been successfully integrated into PSCs and DSSCs, demonstrating competitive performance. mdpi.comosti.gov The introduction of bromine and phenyl groups to the benzo[a]carbazole core is anticipated to influence the material's energy levels, solubility, and morphological stability, which are key factors in optimizing solar cell performance.

Table 1: Performance of Selected Carbazole-Based Hole Transport Materials in Perovskite Solar Cells

Hole Transport MaterialPower Conversion Efficiency (%)Reference
Carbazole-based polymer (PF8Cz)23.28 rsc.org
Star-shaped triazatruxene derivative (TAT-TY1)Not specified nih.gov
D-A type carbazole derivative (KZRD)20.40 rsc.org

Note: This table presents data for various carbazole derivatives to illustrate the potential of this class of materials, as specific data for this compound in this application is not yet widely published.

The application of this compound in organic light-emitting diodes has been a significant area of investigation, as evidenced by its inclusion in several patents for novel compounds and organic light-emitting devices. chiralen.com In OLEDs, this compound can function as either an emitter, where it is responsible for the generation of light, or as a host material, which constitutes the bulk of the emissive layer and facilitates charge transport to the emitter dopant.

Carbazole derivatives are known for their high thermal and electrochemical stability, as well as their excellent hole-transporting properties, making them suitable for use in OLEDs. researchgate.net The specific structure of this compound is designed to tune the electronic and photophysical properties, such as the emission color and efficiency. Research into fused-ring carbazole derivatives has highlighted their potential for achieving a wide gamut of emission colors, from deep blue to red and white. rsc.org

Patents associated with this compound suggest its utility in creating efficient and stable organic electronic elements and light-emitting devices. chiralen.com While detailed performance data from these patents is not publicly disseminated in academic literature, the focus of this intellectual property points towards its significant role in the development of next-generation OLED technologies.

Table 2: Application of this compound in Patented OLED Technology

Patent NumberTitleRelevance
WO-2022045743-A1Novel compound and organic light-emitting device using sameIndicates the use of the compound in new OLED formulations. chiralen.com
KR-102094237-B1Compound for organic electronic element, organic electronic element using the same, and an electronic device thereofSuggests its role as a fundamental component in organic electronic devices. chiralen.com
KR-20200145223-AAn organic electronic element comprising compound for organic electronic element and an electronic device thereofFurther supports its application in the construction of organic electronic elements. chiralen.com

The carbazole moiety provides good thermal stability and hole-transporting characteristics, which are beneficial for OPV applications. While specific studies focusing on this compound in OPVs are not widely available, research on related carbazole-containing polymers has demonstrated the potential for achieving high power conversion efficiencies. doaj.org The functionalization with bromo and phenyl groups can be a strategic approach to modify the bandgap and energy levels of the material to better match the solar spectrum and improve charge separation and transport.

Organic photorefractive materials are of interest for applications in optical data storage, image processing, and holography. The photorefractive effect arises from a combination of photoconductivity and the electro-optic effect. Carbazole derivatives have been a cornerstone in the development of high-performance organic photorefractive materials. rsc.org

The carbazole unit provides the necessary charge-transporting functionality, which is a key component of the photorefractive effect. While direct research on the photorefractive properties of this compound is limited, the extensive use of other carbazole-containing molecules in this field suggests its potential. The introduction of a bromo-substituent could influence the material's polarizability and charge-trapping characteristics, which are important for enhancing the photorefractive performance.

Advanced Functional Materials

Beyond mainstream organic electronics, this compound and its derivatives are being explored for their potential in advanced functional materials, such as those used in electrochromic devices and smart window technology.

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. This property is the basis for technologies like smart windows, which can dynamically control the amount of light and heat passing through them. Polycarbazole films and other carbazole derivatives have been investigated for their electrochromic properties. conicet.gov.armdpi.com

These materials exhibit reversible color changes upon electrochemical oxidation and reduction. The specific color transitions and the stability of the different colored states are dependent on the molecular structure of the carbazole derivative. For instance, polymers based on carbazole and thiophene (B33073) derivatives have been shown to exhibit multiple color states. nih.gov The incorporation of the bromo and phenyl groups in this compound is expected to modulate its electrochemical and optical properties, potentially leading to new electrochromic materials with desirable switching characteristics for smart window applications.

Microporous Organic Polymers (MOPs) for Gas Adsorption, Separation, and Storage (e.g., CO2 Capture)

While direct studies employing this compound as a monomer for Microporous Organic Polymers (MOPs) are not extensively documented, the broader class of carbazole-based polymers has demonstrated significant promise for gas adsorption and separation. nih.govresearchgate.net MOPs are a class of materials characterized by their high surface area, tunable porosity, and excellent chemical and thermal stability. nih.govresearchgate.net The nitrogen atom in the carbazole unit is electron-rich, which can enhance the affinity of the resulting polymer for CO2, a key greenhouse gas. nih.govresearchgate.net

The general strategy involves using carbazole derivatives as building blocks in polymerization reactions to create a rigid, three-dimensional network with interconnected pores. mdpi.com For instance, microporous polycarbazole, synthesized through oxidative coupling polymerization, has shown a high Brunauer-Emmett-Teller (BET) specific surface area of up to 2220 m²/g and a notable CO2 uptake capacity of up to 21.2 wt % at 1.0 bar and 273 K. mdpi.commdpi.com

Should this compound be utilized as a building block for MOPs, its bulky phenyl group could contribute to the creation of intrinsic microporosity by preventing efficient packing of the polymer chains. The bromo-functionality could also serve as a site for post-synthetic modification to further tune the gas adsorption properties of the material.

Table 1: Gas Adsorption Properties of a Representative Microporous Polycarbazole

Gas AdsorbedAdsorption CapacityConditions
Hydrogen (H₂)2.80 wt %1.0 bar, 77 K
Carbon Dioxide (CO₂)21.2 wt %1.0 bar, 273 K

Note: This data is for a general microporous polycarbazole and is presented as a reference for the potential performance of polymers derived from carbazole building blocks. mdpi.commdpi.com

Building Blocks for Supramolecular Assemblies and Dendrimers

The defined structure and functional groups of this compound make it an attractive candidate as a building block for the construction of complex supramolecular assemblies and dendrimers. The carbazole core is known for its electrochemical and photophysical properties, which can be imparted to the resulting macromolecule.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The bromo-substituent on the benzocarbazole ring provides a convenient handle for synthetic chemists to attach this unit to a central core or to build out dendritic branches through various cross-coupling reactions. The resulting dendrimers could potentially find applications in organic light-emitting diodes (OLEDs), light-harvesting systems, or as host molecules in catalysis.

In supramolecular chemistry, the planar and aromatic nature of the benzocarbazole unit can facilitate non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can be exploited to direct the self-assembly of molecules into ordered structures like liquid crystals, gels, or molecular containers.

Sensing Technologies

The inherent fluorescence of many carbazole derivatives makes them ideal candidates for the development of chemical sensors. nih.gov

Fluorescent Probes and Chemical Sensors

Carbazole-based compounds are well-known for their strong fluorescence and good thermal stability, making them excellent platforms for fluorescent sensors. hysafe.info The fluorescence properties of these molecules can be sensitive to their local environment, allowing for the detection of various analytes, including metal ions and pollutants. For example, a novel fluorescent probe based on a pyrano[3,2-c] carbazole derivative was designed for the quantitative detection of zinc ions (Zn²⁺). hysafe.info

While specific studies on this compound as a fluorescent probe are not prominent, its core structure suggests potential in this area. The photophysical properties could be modulated by the bromo- and phenyl- substituents. The bromine atom, through the "heavy atom effect," might influence the photoluminescent quantum yield and lifetime. Furthermore, the molecule could be functionalized at the bromine position to introduce specific recognition sites for target analytes, leading to a measurable change in its fluorescence upon binding.

Energy Storage

The storage of hydrogen in a safe and efficient manner is a critical challenge for the widespread adoption of hydrogen as a clean energy carrier. Liquid Organic Hydrogen Carriers (LOHCs) represent a promising solution to this problem. mdpi.comnih.gov

Liquid Organic Hydrogen Carriers (LOHCs)

Although research has focused on simpler carbazole derivatives like N-ethylcarbazole, the fundamental chemistry is applicable to more complex structures like this compound. The extended aromatic system of the benzo[a]carbazole core would be the site of hydrogenation. The high molecular weight of this specific compound might impact its gravimetric hydrogen density, a key performance metric for LOHCs. However, its physical properties, such as its melting and boiling points, would be critical in determining its suitability as a practical LOHC material.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Protocols

The future synthesis of 7-Bromo-11-phenyl-11H-benzo[a]carbazole and its derivatives will increasingly prioritize green chemistry principles. A key focus will be the development of protocols that are not only efficient in yield but also sustainable and atom-economical. researchgate.net This involves minimizing waste, reducing the use of hazardous reagents, and employing renewable resources.

Synthetic StrategyAdvantagesKey Research Focus
Solid Acid Catalysis Reusable, reduced waste, potentially bio-based catalysts. rsc.orgresearchgate.netDevelopment of highly active and selective solid catalysts for benzo[a]carbazole synthesis.
Multicomponent Reactions Increased efficiency, reduced purification steps, complexity from simple precursors. rsc.orgnih.govDesigning one-pot syntheses for this compound with various functionalities.
C-H Activation Reduces pre-functionalization steps, high atom economy.Exploring catalytic systems for direct C-H arylation or bromination on the benzo[a]carbazole core.

Exploration of Novel Substitution Patterns and Their Impact on Properties

The bromine and phenyl groups on this compound are just one combination of substituents. A vast chemical space remains to be explored by introducing novel substitution patterns. Altering the structural characteristics of carbazoles at various positions is known to change their molecular and optical properties. rsc.orgnih.gov

Future research will systematically investigate the effects of placing different electron-donating or electron-withdrawing groups at various positions on the benzo[a]carbazole skeleton. rsc.org For instance, studies on other carbazole (B46965) systems have shown that even the number and position of halogen substituents can significantly influence electrochemical and optical properties. nih.gov This exploration will aim to fine-tune the electronic energy levels (HOMO/LUMO), absorption and emission wavelengths, and charge transport characteristics of the molecule. nih.govacs.org Such modifications are crucial for tailoring the material for specific applications, from blue-emitting OLEDs to efficient hole-transport layers. rsc.org

Substitution PositionPotential SubstituentsPredicted Impact on Properties
C-7 (Bromo position) -F, -Cl, -I, -CN, -CF₃Tuning of electron affinity, bond dissociation energies, and intermolecular interactions. acs.org
N-11 (Phenyl position) Substituted phenyl rings (e.g., -OMe, -NMe₂), alkyl chains, bulky aromatic groups.Modification of solubility, solid-state packing, and neuroprotective activity. nih.gov
Other Core Positions -NH₂, -OH, extended aromatic systems.Introduction of new functionalities, shifting emission colors, enhancing charge transport. rsc.org

Advanced Computational Modeling for Predictive Material Design

As the complexity of target molecules increases, trial-and-error synthesis becomes inefficient. Advanced computational modeling is set to become an indispensable tool for the predictive design of new benzo[a]carbazole-based materials. Techniques such as Density Functional Theory (DFT) can be employed to forecast the properties of yet-to-be-synthesized derivatives.

Computational studies can predict key parameters including electronic structure, bond dissociation energies, and the nature of excited states. acs.org This is particularly important for designing stable host materials for OLEDs, where understanding bond stability in different charge states can predict device lifetime. acs.org By modeling how different substituents affect the frontier molecular orbitals (HOMO and LUMO), researchers can pre-select candidates with desired optical and electronic properties, thus guiding and accelerating synthetic efforts. acs.org Quantum-chemical calculations can serve as a powerful complement to experimental investigation, providing deep insights into structure-property relationships. nih.gov

Integration into Novel Device Architectures for Enhanced Performance

While carbazole derivatives are already utilized in optoelectronic devices, future research will focus on integrating this compound and its optimized analogues into novel and more sophisticated device architectures. rsc.orgmdpi.com The excellent hole-transporting properties and high luminescence efficiency characteristic of many carbazole compounds make them prime candidates for next-generation technologies. nih.gov

Patents already link this compound to organic light-emitting devices, indicating its commercial potential. chiralen.com Future work will likely explore its use in thermally activated delayed fluorescence (TADF) emitters, perovskite solar cells as a hole-transporting layer, and flexible electronic devices. The goal will be to leverage the unique properties of this compound to overcome existing limitations in device efficiency, stability, and color purity.

Device TypePotential Role of this compoundDesired Property for Enhancement
Organic Light-Emitting Diodes (OLEDs) Host material, hole-transport layer, emitter. rsc.orgnih.govHigh triplet energy, good charge mobility, color purity.
Organic Photovoltaics (OPVs) Donor material, component of the active layer. rsc.orgmdpi.comBroad absorption spectrum, efficient charge separation.
Perovskite Solar Cells Hole-transporting layer.High hole mobility, stable interface with perovskite.
Organic Field-Effect Transistors (OFETs) Active semiconductor layer.High charge carrier mobility, environmental stability.

Investigation of Emerging Applications in Unexplored Domains of Chemical Physics

Beyond established applications in optoelectronics, the unique photophysical properties of this compound open doors to more nascent fields within chemical physics. The sensitivity of the carbazole core's fluorescence to its local environment suggests potential applications in chemical sensors and bioimaging probes. nih.govmdpi.com

Future research could explore the design of derivatives that exhibit specific responses—such as fluorescence quenching or enhancement—in the presence of particular analytes or biological molecules. Understanding the fundamental mechanisms of these responses, including charge transfer, energy transfer, and exciplex formation, will be a key area of investigation. Furthermore, the diverse biological activities reported for carbazole derivatives, such as neuroprotective and antitumor properties, suggest that biophysical studies could uncover novel mechanisms of action at the molecular level, bridging the gap between materials science and molecular biology. nih.govnih.gov

Q & A

(Basic) What are the critical steps for synthesizing 7-Bromo-11-phenyl-11H-benzo[a]carbazole in a laboratory setting?

Methodological Answer:
The synthesis typically involves bromination of a benzo[a]carbazole precursor. Key steps include:

Precursor Preparation : Start with 11-phenyl-11H-benzo[a]carbazole (CAS 239-01-0, as per SDS data ).

Bromination : Use a brominating agent (e.g., NBS or Br₂ in a controlled environment). Reaction conditions (temperature, solvent, catalyst) must be optimized. For example, in related carbazole brominations, tetrabutylammonium bromide (TBAB) improved reaction efficiency .

Purification : Column chromatography or recrystallization (e.g., from ethanol or ethyl acetate) ensures purity.

Example Reaction Parameters (adapted from ):

ParameterCondition
CatalystTBAB (2 g, 6.20 mmol)
SolventToluene or acetone
Temperature45°C (for bromoalkylation)
Reaction Time3–72 hours (depending on step)

(Advanced) How can researchers resolve discrepancies in reported yields during bromination of benzo[a]carbazole derivatives?

Methodological Answer:
Yield variations often stem from differences in:

  • Catalyst Loading : Excess TBAB may reduce side reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance bromine activation.
  • Analytical Validation : Use HPLC or GC-MS to confirm product purity and quantify unreacted precursors .
  • Replication : Cross-validate conditions with literature protocols (e.g., modified Fu et al. methods for carbazole derivatives ).

(Basic) Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C7, phenyl at N11) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected m/z ~382 for C₁₈H₁₂BrN) .
  • X-ray Crystallography : Resolves crystal packing and steric effects (as done for 11-butyl-3-methoxy derivatives in ) .

(Advanced) What strategies elucidate the structure-activity relationship (SAR) of this compound in antitumor applications?

Methodological Answer:

In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., leukemia, colon cancer) using MTT assays .

Molecular Docking : Simulate interactions with targets like DNA topoisomerases or kinases (referenced in for benzo[a]carbazoles ).

Derivatization : Modify the phenyl or bromo groups to assess SAR trends (e.g., replace Br with Cl or vary phenyl substituents) .

Reported Biological Activities (from ):

DerivativeActivity
Benzo[a]carbazole analogsAntitumor activity in renal tumors
3-Methoxy derivativesEnhanced solubility and efficacy

(Advanced) How can solubility challenges in reactivity studies of this compound be addressed?

Methodological Answer:

  • Solvent Selection : Use DMSO or DMF for polar reactions (note: DMSO may react with bromine; validate compatibility) .
  • Co-Solvents : Ethanol-water mixtures improve dispersion (as in recrystallization steps ).
  • Surfactants : Non-ionic surfactants (e.g., Tween-80) enhance aqueous solubility for biological assays .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (mandatory per SDS guidelines ).
  • Ventilation : Use fume hoods to avoid inhalation (CAS 239-01-0 has no EC number but requires caution ).
  • First Aid : Immediate rinsing with water for skin/eye contact (see SDS Section 4 ).

(Advanced) How do researchers validate the purity of this compound for mechanistic studies?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ ~254 nm for aromatic systems) .
  • Elemental Analysis : Confirm Br content (theoretical ~20.9%) .
  • Thermal Analysis : DSC/TGA identifies decomposition points and hygroscopicity .

(Advanced) What computational methods predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA software to model HOMO-LUMO gaps and bromine’s electron-withdrawing effects .
  • Spectroscopic Simulation : Compare computed IR/NMR spectra with experimental data (e.g., as in ’s crystallography work ).

(Basic) What are the storage conditions for this compound to ensure stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers .
  • Light Sensitivity : Protect from UV light to prevent decomposition (common for brominated aromatics) .

(Advanced) How can researchers design experiments to study the photophysical properties of this compound?

Methodological Answer:

UV-Vis Spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity .

Fluorescence Quenching : Assess interactions with electron donors/acceptors .

Time-Resolved Spectroscopy : Determine excited-state lifetimes (e.g., using TCSPC) .

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